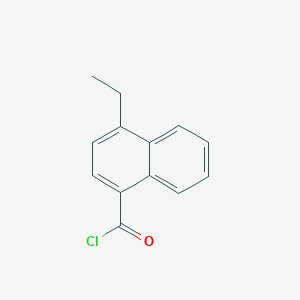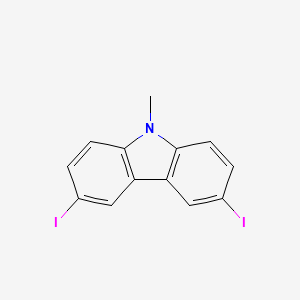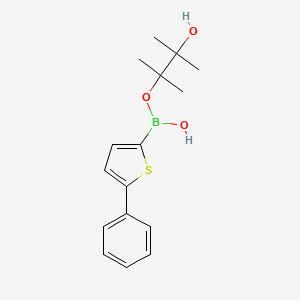
5-PhenylThiophene-2-BoronicAcid pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-PhenylThiophene-2-BoronicAcid pinacol ester is an organoboron compound with the molecular formula C16H19BO2S. It is a derivative of boronic acid and is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-PhenylThiophene-2-BoronicAcid pinacol ester typically involves the reaction of 5-phenylthiophene-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic ester. The general reaction scheme is as follows:
5-Phenylthiophene-2-boronic acid+Pinacol→5-PhenylThiophene-2-BoronicAcid pinacol ester
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reactant concentrations to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
5-PhenylThiophene-2-BoronicAcid pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester can be oxidized to form the corresponding phenol derivative.
Hydrolysis: Under acidic or basic conditions, the boronic ester can hydrolyze to form the corresponding boronic acid.
Common Reagents and Conditions
Palladium Catalyst: Used in Suzuki-Miyaura cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura cross-coupling reactions.
Phenol Derivatives: Formed from oxidation reactions.
Boronic Acids: Formed from hydrolysis reactions
科学研究应用
5-PhenylThiophene-2-BoronicAcid pinacol ester has a wide range of applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.
Material Science: Utilized in the development of organic electronic materials, such as conductive polymers and OLEDs.
Pharmaceuticals: Employed in the synthesis of drug molecules and as a building block for medicinal chemistry.
Biological Research: Used in the study of enzyme inhibitors and as a probe for biological systems.
作用机制
The mechanism of action of 5-PhenylThiophene-2-BoronicAcid pinacol ester in Suzuki-Miyaura cross-coupling involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the coupled product and regenerating the palladium catalyst.
相似化合物的比较
Similar Compounds
2,2’-Bithiophene-5-boronic acid pinacol ester: Another boronic ester used in similar cross-coupling reactions.
5-Hexyl-2-thiopheneboronic acid pinacol ester: Used in the synthesis of organic electronic materials.
Uniqueness
5-PhenylThiophene-2-BoronicAcid pinacol ester is unique due to its phenylthiophene structure, which imparts specific electronic properties that are beneficial in organic synthesis and material science. Its stability and reactivity make it a preferred choice for various chemical reactions .
属性
IUPAC Name |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-(5-phenylthiophen-2-yl)borinic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BO3S/c1-15(2,18)16(3,4)20-17(19)14-11-10-13(21-14)12-8-6-5-7-9-12/h5-11,18-19H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDYMOOCHDOVCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(S1)C2=CC=CC=C2)(O)OC(C)(C)C(C)(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![disodium;butanedioate;(8R,9R,10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one;(10R,11S,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B8210378.png)
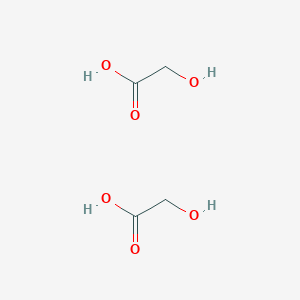
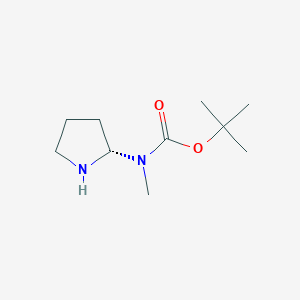
![tert-butyl-[(2S)-1-oxopropan-2-yl]carbamic acid](/img/structure/B8210406.png)
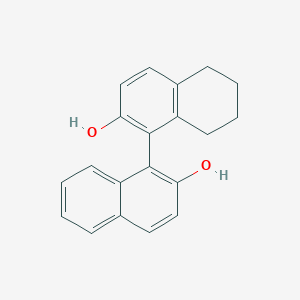
![1,8-diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole](/img/structure/B8210417.png)
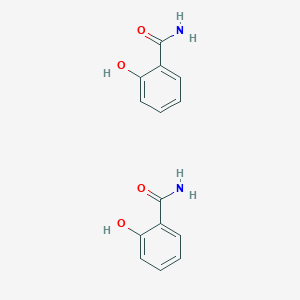
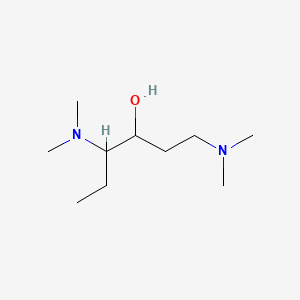
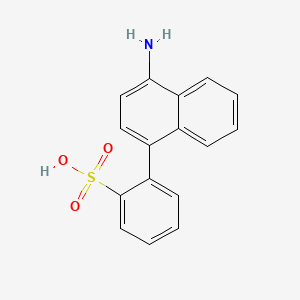
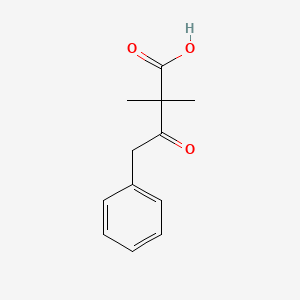
![9,9-Dihydroxybenzo[b]triphenylen-14-one](/img/structure/B8210464.png)
